

Fmoc-D-4-Pal-OH chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

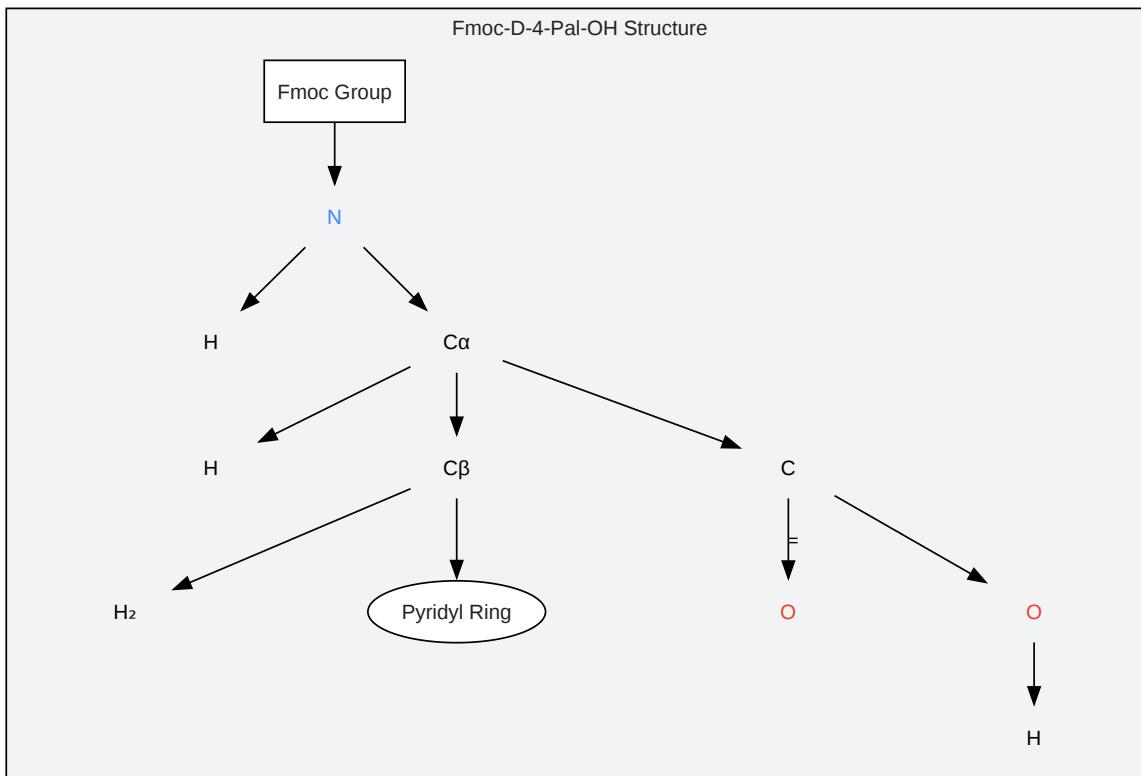
Compound of Interest

Compound Name: **Fmoc-D-4-Pal-OH**

Cat. No.: **B2389017**

[Get Quote](#)

An In-depth Technical Guide to **Fmoc-D-4-Pal-OH**


This guide provides a comprehensive overview of (9H-fluoren-9-yl)methyl (2R)-2-amino-3-(pyridin-4-yl)propanoate, commonly known as **Fmoc-D-4-Pal-OH**. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development. This document details its chemical identity, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS).

Chemical Structure and IUPAC Name

Fmoc-D-4-Pal-OH is a derivative of the non-standard amino acid D-4-pyridylalanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its use in peptide synthesis, as it is stable under acidic conditions but can be readily removed with a mild base, typically piperidine.

- IUPAC Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-pyridinyl)propanoic acid[1]
- Synonyms: Fmoc-D-4-pyridylalanine, N-Fmoc-3-(4-pyridyl)-D-alanine[2]
- CAS Number: 205528-30-9[1][2][3][4]

Below is a two-dimensional representation of the chemical structure.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Fmoc-D-4-Pal-OH**.

Physicochemical Properties

The key quantitative data for **Fmoc-D-4-Pal-OH** are summarized in the table below, providing essential information for experimental design and execution.

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₂₀ N ₂ O ₄	[1][4]
Molecular Weight	388.42 g/mol	[1][3][4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	130-133 °C	
Solubility	Soluble in DMSO, DMF, Methanol, Ethanol. Insoluble in water.	[3]
Storage (Solid)	3 years at -20°C; 2 years at 4°C	[3]
Storage (In Solution)	6 months at -80°C; 1 month at -20°C	[3][5]
Topological Polar Surface Area (TPSA)	88.52 Å ²	[4]
LogP	3.616	[4]

Experimental Protocols

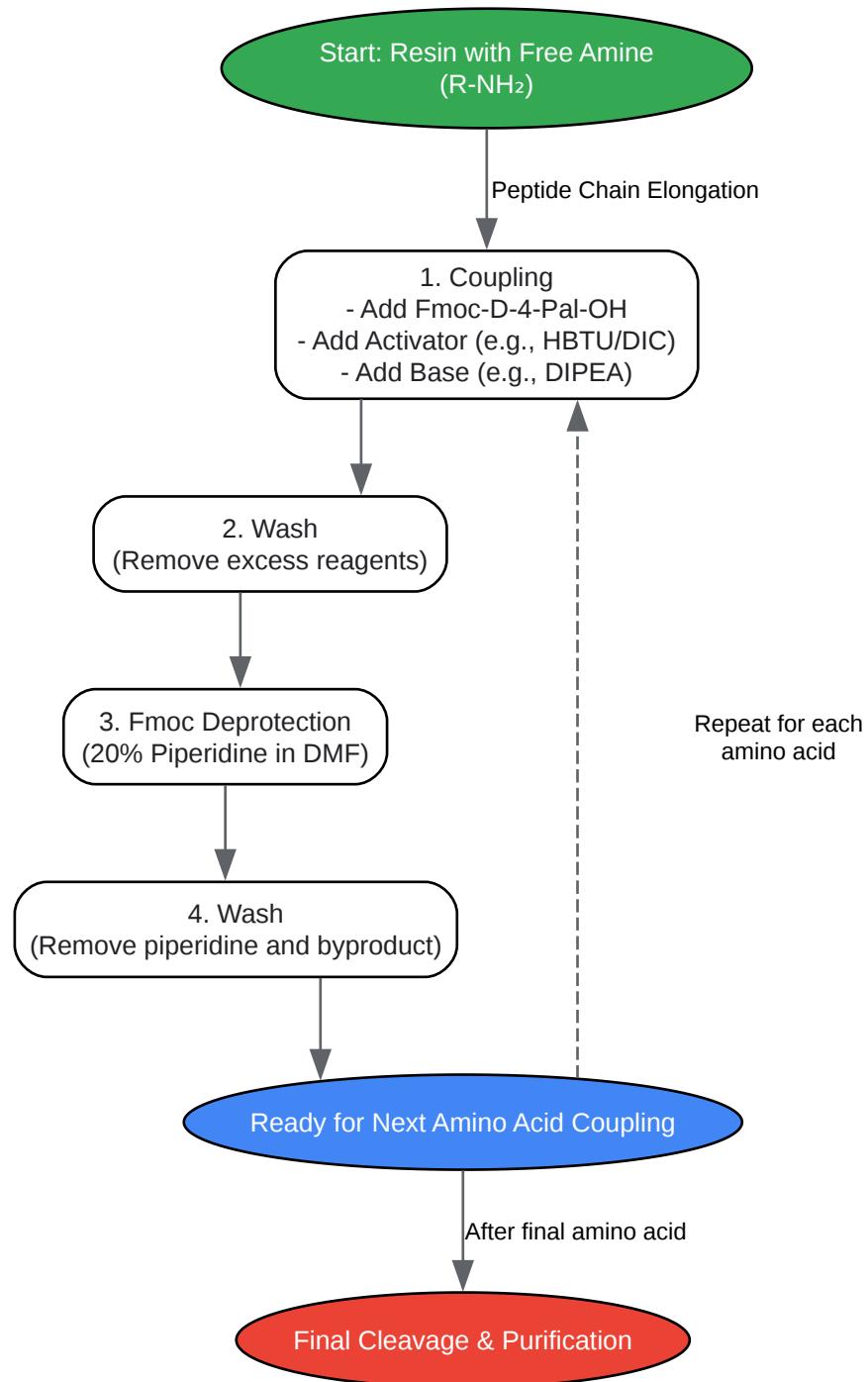
Fmoc-D-4-Pal-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a representative protocol for the coupling of **Fmoc-D-4-Pal-OH** to a resin, followed by the removal of the Fmoc protecting group to allow for chain elongation.

Attaching Fmoc-D-4-Pal-OH to 2-Chlorotriyl Chloride Resin

This protocol describes the initial step of SPPS: loading the first amino acid onto the solid support.

- Resin Preparation: Swell 1g of 2-chlorotriyl chloride resin in N,N-dimethylformamide (DMF) for 10-15 minutes in a reaction vessel. After swelling, drain the DMF.[6]

- Amino Acid Solution Preparation: Dissolve 2 equivalents of **Fmoc-D-4-Pal-OH** (relative to the resin's substitution capacity) in DMF. To aid dissolution, a small amount of dichloromethane (DCM) can be added.[6]
- Coupling Reaction: Add the **Fmoc-D-4-Pal-OH** solution to the swollen resin. Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.[6] Agitate the mixture at room temperature for 30-60 minutes.
- Capping: To block any unreacted sites on the resin, add a capping solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) and agitate for an additional 30 minutes.[6]
- Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (2 times) to remove excess reagents and byproducts.
- Drying: Dry the resin under vacuum to obtain the Fmoc-D-4-Pal-loaded resin.


Fmoc Deprotection

This step is performed after each coupling cycle to deprotect the N-terminal amine for the next coupling reaction.

- Resin Swelling: Swell the peptide-resin in DMF for 10-15 minutes.
- Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[7]
- Reaction: Agitate the mixture for 15-30 minutes at room temperature.[7] The piperidine reacts with the Fmoc group, removing it from the N-terminal amine.
- Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the Fmoc-adduct byproduct.[7]
- Confirmation: A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine, indicating successful deprotection. The resin is now ready for the next coupling cycle.

Workflow Visualization

The following diagram illustrates the logical workflow for incorporating an Fmoc-protected amino acid, such as **Fmoc-D-4-Pal-OH**, into a growing peptide chain during solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-D-4-Pal-OH | 205528-30-9 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. adooq.com [adooq.com]
- 6. peptideweb.com [peptideweb.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- To cite this document: BenchChem. [Fmoc-D-4-Pal-OH chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2389017#fmoc-d-4-pal-oh-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com